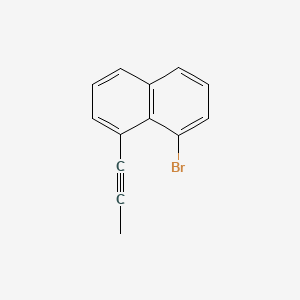
1-Bromo-8-(prop-1-yn-1-yl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-8-(prop-1-yn-1-yl)naphthalene is an organic compound with the molecular formula C13H9Br. It is a derivative of naphthalene, where a bromine atom is attached to the first carbon and a prop-1-yn-1-yl group is attached to the eighth carbon. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-8-(prop-1-yn-1-yl)naphthalene can be synthesized through several methods. One common approach involves the bromination of 8-(prop-1-yn-1-yl)naphthalene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-8-(prop-1-yn-1-yl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The prop-1-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form 1-(prop-1-yn-1-yl)naphthalene.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH2) in liquid ammonia (NH3) is commonly used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used for reduction reactions.
Major Products
Substitution: Formation of 1-amino-8-(prop-1-yn-1-yl)naphthalene.
Oxidation: Formation of 1-bromo-8-(prop-1-yn-1-yl)benzaldehyde.
Reduction: Formation of 1-(prop-1-yn-1-yl)naphthalene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-8-(prop-1-yn-1-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-Bromo-8-(prop-1-yn-1-yl)naphthalene involves its interaction with various molecular targets. The bromine atom and the prop-1-yn-1-yl group confer unique reactivity, allowing the compound to participate in diverse chemical transformations. The molecular pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-(prop-1-yn-1-yl)naphthalene
- **1-Bromo-3
Eigenschaften
Molekularformel |
C13H9Br |
|---|---|
Molekulargewicht |
245.11 g/mol |
IUPAC-Name |
1-bromo-8-prop-1-ynylnaphthalene |
InChI |
InChI=1S/C13H9Br/c1-2-5-10-6-3-7-11-8-4-9-12(14)13(10)11/h3-4,6-9H,1H3 |
InChI-Schlüssel |
IQAYJGAHWQALTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC1=CC=CC2=C1C(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















